molecular formula C13H12NO+ B098574 1-Phenacylpyridinium bromide CAS No. 16883-69-5

1-Phenacylpyridinium bromide

Cat. No.: B098574
CAS No.: 16883-69-5
M. Wt: 198.24 g/mol
InChI Key: KUUXBQKORDCEFO-UHFFFAOYSA-N
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Preparation Methods

1-Phenacylpyridinium bromide can be synthesized through the reaction of acetophenone with pyridine in the presence of a brominating agent such as bromine or hydrobromic acid. The general synthetic route involves the following steps:

  • Dissolve acetophenone in a suitable solvent such as ethanol or diethyl ether.
  • Add pyridine to the solution.
  • Introduce the brominating agent to the reaction mixture.
  • Allow the reaction to proceed under controlled conditions, typically at room temperature or slightly elevated temperatures.
  • Isolate the product by filtration and recrystallization .

Industrial production methods may involve similar steps but are optimized for larger-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Phenacylpyridinium bromide undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include bases such as triethylamine, oxidants, and solvents like acetonitrile. Major products formed from these reactions include indolizines, pyridines, quinolines, pyrroles, azepines, dihydrofurans, and chromenes .

Mechanism of Action

The mechanism of action of 1-Phenacylpyridinium bromide involves the formation of a pyridinium ylide intermediate. This intermediate can undergo cycloaddition reactions with electron-deficient alkenes, leading to the formation of various heterocyclic compounds. The carbonyl group in the compound plays a crucial role in stabilizing the ylide intermediate, facilitating the reaction process .

Comparison with Similar Compounds

1-Phenacylpyridinium bromide is similar to other pyridinium salts, such as:

    N-Benzylpyridinium Bromide: Similar in structure but with a benzyl group instead of a phenacyl group.

    N-Methylpyridinium Bromide: Contains a methyl group instead of a phenacyl group.

    N-Phenylpyridinium Bromide: Has a phenyl group instead of a phenacyl group.

The uniqueness of this compound lies in its ability to form stable pyridinium ylide intermediates, making it highly reactive in cycloaddition and condensation reactions .

Properties

IUPAC Name

1-phenyl-2-pyridin-1-ium-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12NO/c15-13(12-7-3-1-4-8-12)11-14-9-5-2-6-10-14/h1-10H,11H2/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUXBQKORDCEFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C[N+]2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12NO+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10902369
Record name NoName_1609
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10902369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16883-69-5
Record name 1-(2-Oxo-2-phenylethyl)pyridinium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016883695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods

Procedure details

N-phenacylpyridinium bromide was prepared by slowly adding phenacyl bromide to a stirred flask containing an equimolar quantity of pyridine. The slightly exothermic reaction was accompanied by the precipitation of the solid N-phenacylpyridinium bromide. The salt was then filtered and washed thoroughly with anhydrous ether.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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